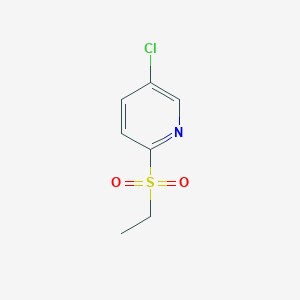

5-Chloro-2-(ethylsulfonyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-2-ethylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBDRTUOQYTNLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630968 | |

| Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859536-33-7 | |

| Record name | 5-Chloro-2-(ethanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Significance of Sulfonylpyridines in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-(ethylsulfonyl)pyridine

Pyridylsulfones represent a class of compounds with significant utility in the fields of medicinal chemistry and materials science. Their unique electronic properties, arising from the potent electron-withdrawing nature of the sulfonyl group combined with the inherent characteristics of the pyridine ring, make them valuable pharmacophores and versatile synthetic intermediates.[1] The title compound, this compound, serves as a key building block in the synthesis of complex molecules, where the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or as a critical interaction moiety in biologically active agents.[2] This guide provides a comprehensive exploration of the primary synthetic pathways to this valuable compound, grounded in mechanistic principles and supported by detailed, field-proven experimental protocols.

Primary Synthetic Strategy: A Two-Step Approach from 2,5-Dichloropyridine

The most prevalent and reliable pathway for the synthesis of this compound involves a two-step sequence: (1) nucleophilic aromatic substitution to form an intermediate thioether, followed by (2) selective oxidation to the desired sulfone. This strategy offers high yields and excellent control over the final product.

Logical Synthesis Pathway

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(ethylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

5-Chloro-2-(ethylsulfonyl)pyridine is a key intermediate in the synthesis of various pharmacologically active compounds and agrochemicals. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in process optimization, formulation development, and quality control. This technical guide provides a comprehensive overview of the structural, physical, and chemical characteristics of this compound. It details experimental methodologies for the determination of its key properties, offering insights into the rationale behind these analytical choices. The guide is structured to provide both foundational knowledge and practical application for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, with the CAS number 859536-33-7, is a substituted pyridine derivative. The presence of a chlorine atom and an ethylsulfonyl group on the pyridine ring imparts specific reactivity and physical characteristics to the molecule. These functional groups are pivotal in its role as a versatile building block in organic synthesis. The electron-withdrawing nature of the ethylsulfonyl group and the chloro substituent significantly influences the electron density of the pyridine ring, affecting its reactivity in nucleophilic aromatic substitution and other transformations. This guide will systematically explore the key physicochemical parameters of this compound, providing a robust foundation for its application in scientific research and industrial processes.

Chemical Identity and Structure

A fundamental understanding of a molecule begins with its identity and three-dimensional arrangement.

Chemical Structure

The structure of this compound is characterized by a pyridine ring substituted at the 5-position with a chlorine atom and at the 2-position with an ethylsulfonyl group.

Caption: 2D structure of this compound.

Molecular Formula and Weight

The fundamental composition of the molecule is summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClNO₂S | [1] |

| Molecular Weight | 205.66 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCS(=O)(=O)c1ccc(cn1)Cl | [2] |

| InChI Key | VMBDRTUOQYTNLE-UHFFFAOYSA-N | [2] |

| CAS Number | 859536-33-7 | [2] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are critical for its handling, formulation, and reaction optimization.

Physical State and Appearance

At ambient temperature, this compound is a solid. Its appearance is typically described as a white to off-white crystalline powder.

Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting point range is indicative of high purity.

-

Reported Melting Point: Data on the experimentally determined melting point is not consistently available in public literature. Commercial suppliers often provide a range, which should be confirmed by experimental analysis.

Boiling Point

Due to its relatively high molecular weight and polarity, this compound is expected to have a high boiling point and may decompose at atmospheric pressure.

-

Predicted Boiling Point: Computational models can provide an estimated boiling point, which can be useful for initial process design. However, experimental verification under vacuum is recommended.

Solubility

Solubility is a critical parameter for reaction chemistry, purification, and formulation.

-

Water Solubility: The presence of the polar sulfonyl group and the nitrogen atom in the pyridine ring suggests some degree of water solubility. However, the chloro- and ethyl- groups, along with the overall molecular size, will limit this.

-

Organic Solvents: It is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Solubility in non-polar solvents like hexanes is likely to be limited.

Acidity/Basicity (pKa)

The pyridine nitrogen atom has a lone pair of electrons and can act as a weak base. The electron-withdrawing effects of the chloro and ethylsulfonyl substituents will decrease the basicity of the pyridine nitrogen compared to pyridine itself.

-

Predicted pKa: The pKa of the conjugate acid is expected to be in the low single digits.

Experimental Protocols for Physicochemical Property Determination

This section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties discussed above. The rationale behind the choice of each method is also explained to provide a deeper understanding.

Melting Point Determination

Principle: The melting point is determined by heating a small, powdered sample and observing the temperature range over which the solid transitions to a liquid. A narrow melting range is indicative of a pure compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline this compound into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For an accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min.

-

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Causality: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Caption: Workflow for melting point determination.

Solubility Determination (OECD 105 Flask Method)

Principle: This method determines the saturation concentration of a substance in water at a specific temperature by allowing the system to reach equilibrium and then measuring the concentration of the dissolved substance in the aqueous phase.

Apparatus:

-

Constant temperature water bath or shaker

-

Glass flasks with stoppers

-

Analytical balance

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

pH meter

Procedure:

-

Preliminary Test: Add an excess of this compound to a flask containing a known volume of water. Agitate at a constant temperature (e.g., 20 °C) for 24 hours. Roughly determine the concentration to estimate the amount needed for the main test.

-

Main Test:

-

Prepare at least three flasks with a known volume of water.

-

Add an excess amount of the test substance to each flask, ensuring a solid phase remains at equilibrium.

-

Stopper the flasks and place them in a constant temperature shaker bath.

-

Agitate the flasks until equilibrium is reached (typically 24-48 hours, determined by taking samples at different time points until the concentration is constant).

-

-

Sample Analysis:

-

Allow the flasks to stand at the test temperature to let the solid settle.

-

Centrifuge an aliquot of the supernatant to remove any suspended particles.

-

Carefully withdraw a known volume of the clear aqueous phase.

-

Determine the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

-

-

Reporting: Report the mean solubility from the replicate flasks in g/L or mg/mL at the specified temperature.

Causality: Reaching equilibrium is essential for determining the true saturation solubility. Centrifugation is critical to ensure that only the dissolved substance is measured, as suspended solid particles would lead to an overestimation of solubility.

pKa Determination by Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

Potentiometer with a calibrated pH electrode

-

Autoburette or manual burette

-

Stir plate and stir bar

-

Beaker

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration:

-

Place the sample solution in a beaker with a stir bar.

-

Immerse the pH electrode in the solution.

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

-

Determine the equivalence point (the point of steepest inflection).

-

The pH at the half-equivalence point is equal to the pKa of the conjugate acid.

-

-

Reporting: Report the pKa value at the specified temperature and ionic strength.

Causality: The titration curve reflects the change in the ratio of the protonated and deprotonated forms of the molecule. The inflection point corresponds to the complete protonation of the pyridine nitrogen, and the pKa is found at the midpoint of this buffer region, as described by the Henderson-Hasselbalch equation.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. The chemical environment of each nucleus influences its resonance frequency, providing detailed structural information.

Expected ¹H NMR Spectrum:

-

Ethyl Group: An ethyl group will exhibit a triplet (for the -CH₃) and a quartet (for the -CH₂-), with coupling between them. The quartet will be deshielded due to the adjacent sulfonyl group.

-

Pyridine Ring Protons: The three protons on the pyridine ring will appear as distinct signals in the aromatic region (typically 7-9 ppm). Their chemical shifts and coupling patterns will be influenced by the positions of the chloro and ethylsulfonyl substituents. The proton at C6 will likely be the most deshielded due to its proximity to the nitrogen and the sulfonyl group.

Expected ¹³C NMR Spectrum:

-

Ethyl Group: Two signals will be observed for the two carbon atoms of the ethyl group.

-

Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the chloro and sulfonyl groups (C5 and C2) will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is used to identify functional groups.

Expected Characteristic IR Absorptions:

-

S=O Stretch (Sulfonyl): Strong absorptions are expected in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).

-

C-S Stretch: A weaker absorption may be observed in the 800-600 cm⁻¹ region.

-

Aromatic C=C and C=N Stretching: Multiple bands are expected in the 1600-1400 cm⁻¹ region.

-

C-H Stretching (Aromatic and Aliphatic): Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

-

C-Cl Stretch: A band in the 800-600 cm⁻¹ region may be attributable to the C-Cl bond.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z corresponding to the molecular weight (205.66). The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation: Common fragmentation pathways may include the loss of the ethyl group, SO₂, or the entire ethylsulfonyl group.

Caption: Workflow for spectroscopic characterization.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.[3][4]

-

Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[3][4]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[3]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. A comprehensive understanding of these properties, from its molecular structure and physical constants to its spectroscopic signature, is essential for its effective and safe use in research and development. The experimental protocols outlined herein offer a practical framework for the in-house determination and verification of these critical parameters, ensuring data integrity and facilitating the successful application of this versatile chemical intermediate.

References

-

J&K Scientific. This compound. [Link]

-

PubChem. This compound. [Link]

-

J&K Scientific. This compound Product Information. [Link]

-

OECD. Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

ChemUniverse. This compound. [Link]

Sources

An In-depth Technical Guide to 5-Chloro-2-(ethylsulfonyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 5-Chloro-2-(ethylsulfonyl)pyridine, a key building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, a plausible synthetic route with a detailed experimental protocol, its reactivity profile, and its applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Core Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 859536-33-7[1] |

| Molecular Formula | C₇H₈ClNO₂S[1] |

| Molecular Weight | 205.66 g/mol [1] |

| Structure | |

| SMILES: CCS(=O)(=O)c1ccc(Cl)cn1 | |

| InChI: InChI=1S/C7H8ClNO2S/c1-2-12(10,11)7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 |

Synthesis and Mechanism

The synthesis of this compound can be conceptualized as a two-step process, beginning with the formation of a thioether precursor, 5-chloro-2-(ethylthio)pyridine, followed by its oxidation to the desired sulfone. This approach is extrapolated from established procedures for analogous substituted pyridines found in patent literature, which detail the synthesis of structurally similar intermediates for agrochemicals.[2][3]

Plausible Synthetic Pathway

Caption: Plausible synthetic route to this compound.

Step 1: Synthesis of 5-Chloro-2-(ethylthio)pyridine (Thioether Precursor)

The initial step involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 2-position of 2,5-dichloropyridine is more susceptible to nucleophilic attack than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen. Sodium ethanethiolate serves as the nucleophile.

Experimental Protocol:

-

To a solution of 2,5-dichloropyridine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium ethanethiolate (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for 3-5 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 5-chloro-2-(ethylthio)pyridine.

Step 2: Oxidation to this compound

The synthesized thioether is then oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, with meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®) being common choices. The choice of oxidant and reaction conditions can allow for selective oxidation to the sulfoxide or the sulfone.[4]

Experimental Protocol:

-

Dissolve the 5-chloro-2-(ethylthio)pyridine (1.0 eq) in a suitable solvent, such as dichloromethane (DCM) or acetic acid.

-

Cool the solution in an ice bath and add the oxidizing agent (e.g., m-CPBA, 2.2 eq) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize or purify the crude product by column chromatography to obtain this compound as a solid.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Heterocyclic scaffolds, especially those containing pyridine, are prevalent in a vast number of FDA-approved drugs.[5][6] The presence of both a chloro and an ethylsulfonyl group on the pyridine ring provides two key points for further functionalization.

Chemical Reactivity

The pyridine ring is electron-deficient, and the presence of the strongly electron-withdrawing ethylsulfonyl group at the 2-position further activates the ring for nucleophilic aromatic substitution. The chlorine atom at the 5-position is a good leaving group, making this position a prime site for the introduction of various nucleophiles, such as amines, alcohols, and thiols. This allows for the construction of diverse molecular scaffolds. The sulfonyl group itself can also be displaced by strong nucleophiles under certain conditions.

Role as a Pharmaceutical Intermediate

Active Pharmaceutical Ingredients (APIs) are often complex molecules that are built up from smaller, functionalized building blocks.[5][7] this compound serves as such a building block. The chloro substituent can be displaced in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds, which are fundamental transformations in drug synthesis.[8]

Illustrative Application Workflow:

Caption: General workflow for the use of this compound in API synthesis.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly detailed in the search results, information can be inferred from the SDS of similar chlorinated and sulfonylated pyridines.

General Safety Precautions:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Hazards: Based on analogous compounds, it may be harmful if swallowed, cause skin irritation, and serious eye irritation.[9]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while not extensively documented in peer-reviewed journals, can be reliably achieved through a two-step process involving nucleophilic substitution and oxidation. The reactivity of this compound, particularly at the 5-position, makes it an attractive building block for the construction of novel pharmaceutical candidates. As the demand for new therapeutics continues to grow, the importance of such functionalized heterocyclic intermediates in drug discovery programs is set to increase.

References

- Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates.

-

This compound [Q06100]. ChemUniverse. Accessed January 7, 2026. [Link]

- Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. PubMed. Accessed January 7, 2026. [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry. Accessed January 7, 2026. [Link]

-

Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications. Accessed January 7, 2026. [Link]

-

n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. Accessed January 7, 2026. [Link]

-

Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. ResearchGate. Accessed January 7, 2026. [Link]

-

Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health. Accessed January 7, 2026. [Link]

-

Pharma API Intermediates. Pharma Noble Chem Ltd. Accessed January 7, 2026. [Link]

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Accessed January 7, 2026. [Link]

-

Sulfone synthesis by oxidation. Organic Chemistry Portal. Accessed January 7, 2026. [Link]

-

The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Accessed January 7, 2026. [Link]

-

2-Chloro-3-(ethanesulfonyl)pyridine. PubChem. Accessed January 7, 2026. [Link]

-

Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. Accessed January 7, 2026. [Link]

Sources

- 1. chemuniverse.com [chemuniverse.com]

- 2. WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates - Google Patents [patents.google.com]

- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 4. Sulfone synthesis by oxidation [organic-chemistry.org]

- 5. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]

- 6. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 7. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Chloro-3-(ethanesulfonyl)pyridine | C7H8ClNO2S | CID 15324913 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Chloro-2-(ethylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 5-Chloro-2-(ethylsulfonyl)pyridine, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties of the compound, outlines detailed protocols for its characterization, and discusses the critical factors influencing its behavior in various environments. By integrating theoretical principles with practical, field-proven methodologies, this guide aims to equip scientists with the necessary knowledge to effectively handle and utilize this compound in a research and development setting, ensuring data integrity and procedural robustness.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a chloro group at the 5-position and an ethylsulfonyl group at the 2-position. Its chemical structure makes it a valuable building block in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs). The sulfonyl group, a strong electron-withdrawing moiety, and the chloro atom significantly influence the molecule's reactivity, polarity, and intermolecular interactions. A thorough understanding of its solubility and stability is paramount, as these properties directly impact reaction kinetics, purification efficiency, formulation development, and the overall safety and efficacy of the final drug product.[1][2] This guide serves as a foundational resource, providing both the theoretical framework and actionable protocols for a comprehensive assessment of these critical attributes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for predicting the compound's behavior.

| Property | Value | Source |

| CAS Number | 859536-33-7 | [3][4][5] |

| Molecular Formula | C₇H₈ClNO₂S | [5] |

| Molecular Weight | 205.66 g/mol | [5] |

| IUPAC Name | This compound | [3] |

| SMILES | CCS(=O)(=O)C1=NC=C(C=C1)Cl | [3] |

| Appearance | Solid (predicted) | General chemical knowledge |

Solubility Profile: A Multifaceted Analysis

Solubility is a critical determinant of a compound's utility in both synthetic chemistry and pharmaceutical formulation.[6][7] It dictates the choice of solvents for reactions, influences the ease of purification, and is a primary factor affecting a drug's bioavailability.[8] The solubility of this compound is governed by its molecular structure: the polar ethylsulfonyl group can engage in dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the chlorinated pyridine ring contributes to its overall lipophilicity.

Types of Solubility Measurement

In pharmaceutical development, two primary types of solubility are considered:

-

Thermodynamic Solubility: This is the equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It represents the true, maximum dissolved concentration and is typically determined using the time-intensive but highly accurate shake-flask method.[6][9] This value is crucial for late-stage development and formulation.[8]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in a highly soluble organic solvent like DMSO, begins to precipitate when introduced into an aqueous medium.[8][10] It's a high-throughput method often used in early-stage discovery to quickly rank compounds.[10]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol describes a robust, self-validating method for determining the equilibrium solubility of this compound.

Objective: To determine the concentration of a saturated solution of the compound in a specified solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, pH 7.4 Phosphate-Buffered Saline (PBS), Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Calibrated HPLC-UV or UPLC-UV system

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Rationale: Ensuring an excess of solid material is critical to guarantee that equilibrium is established with the undissolved solid phase.[9]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a minimum of 24-48 hours. Rationale: This extended shaking period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved compound.[9]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. For accurate results, centrifuge the sample to pellet any remaining suspended microparticles. Rationale: Incomplete phase separation is a common source of error that can lead to an overestimation of solubility.[6]

-

Filtration: Filter the clarified supernatant through a 0.22 µm syringe filter. Rationale: Filtration removes any fine particulates that could dissolve during subsequent dilution steps, ensuring only the truly dissolved compound is measured.[6] Discard the initial few drops to saturate any potential binding sites on the filter material.

-

Quantification: Accurately dilute the filtered saturate with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration using a validated, stability-indicating HPLC-UV method.

-

Validation & Controls:

-

Mass Balance: After the experiment, collect, dry, and weigh the remaining solid to confirm that it has not undergone any phase transformation (e.g., hydration).

-

Purity Check: Analyze the purity of the dissolved analyte and the remaining solid by HPLC to ensure no degradation has occurred during the experiment.

-

Time to Equilibrium: For a rigorous study, sample at multiple time points (e.g., 24, 48, 72 hours) to confirm that the concentration has reached a plateau, thereby verifying that equilibrium was achieved.

-

Expected Solubility Data (Illustrative)

The following table provides an illustrative summary of expected solubility trends. Actual values must be determined experimentally.

| Solvent System | Expected Solubility | Rationale for Selection |

| Water (pH 7.0) | Low | The molecule's lipophilic character from the pyridine ring and ethyl group likely dominates over the polar sulfonyl group. |

| 0.1 M HCl (pH ~1) | Moderate | The pyridine nitrogen (pKa ~2-3) may become protonated, increasing aqueous solubility. |

| pH 7.4 PBS | Low to Moderate | Represents physiological pH; important for predicting in-vivo behavior.[8] |

| Methanol | High | A polar protic solvent capable of hydrogen bonding and effectively solvating the sulfonyl group. |

| Acetonitrile | Moderate to High | A polar aprotic solvent; its dipole moment can interact favorably with the polar regions of the molecule. |

| DMSO | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. |

Stability Profile: Ensuring Molecular Integrity

Chemical stability is a critical quality attribute that determines a compound's shelf-life, storage conditions, and degradation profile.[1][11] Forced degradation (or stress testing) is an essential practice in pharmaceutical development used to identify likely degradation products, establish degradation pathways, and validate the stability-indicating nature of analytical methods.[2][12]

Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways under stress conditions:

-

Hydrolysis: The ethylsulfonyl group could be susceptible to hydrolysis under harsh acidic or basic conditions, potentially leading to the cleavage of the C-S bond. The chloro-substituent on the pyridine ring is generally stable but could undergo nucleophilic substitution under extreme conditions.

-

Oxidation: The sulfur atom in the ethylsulfonyl group is in its highest oxidation state (+6) and is therefore resistant to further oxidation. However, the pyridine ring itself could be susceptible to oxidative degradation.

-

Photolysis: Aromatic systems, particularly those with heteroatoms and electron-withdrawing groups, can be susceptible to degradation upon exposure to UV or visible light, as outlined in ICH Q1B guidelines.[11]

Caption: Potential degradation pathways for this compound under forced stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol provides a systematic approach to investigating the chemical stability of this compound. The goal is to achieve 5-20% degradation, which is sufficient to detect and identify degradants without completely consuming the parent compound.[11]

Objective: To identify the degradation pathways and primary degradation products of the compound under various stress conditions.

Materials:

-

This compound solution (e.g., 1 mg/mL in 50:50 Acetonitrile:Water)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Calibrated stability chambers (thermal and photostability)

-

pH meter, heating blocks

-

Validated stability-indicating UPLC-MS/MS system

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound. For each stress condition, mix the stock solution with the stressor in a clear glass vial. Prepare a control sample (unstressed) stored at ambient temperature in the dark.

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for up to 5 days.[1]

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature for up to 5 days.[1]

-

Oxidation: Add 3% H₂O₂. Keep at room temperature for up to 24 hours.

-

Thermal Degradation: Store the solution at 80°C in the dark for up to 5 days.[1]

-

Photostability: Expose the solution to a light source combining UV and visible light as per ICH Q1B guidelines.[11] Run a dark control in parallel.

-

-

Time-Point Analysis: Withdraw aliquots at appropriate time points (e.g., 2h, 8h, 24h, 48h, etc.).

-

Quenching: If necessary, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction before analysis.

-

Analysis: Analyze all samples (stressed, controls) using a validated, stability-indicating UPLC method coupled with a mass spectrometer (MS/MS).

-

Data Interpretation:

-

Calculate the percentage degradation of the parent peak.

-

Perform a peak purity analysis using a photodiode array (PDA) detector.

-

Characterize the major degradants by interpreting their mass fragmentation patterns.

-

Caption: A streamlined workflow for conducting a forced degradation study.

Conclusion

The solubility and stability of this compound are fundamental properties that dictate its handling, application, and ultimate success in the drug development pipeline. This guide has provided a detailed framework for the systematic evaluation of these characteristics. By employing robust, self-validating protocols such as the shake-flask method for thermodynamic solubility and comprehensive forced degradation studies, researchers can generate high-quality, reliable data. This information is critical for making informed decisions in process chemistry, formulation design, and regulatory submissions, ultimately ensuring the development of safe and effective medicines. The principles and methodologies outlined herein provide a solid foundation for the rigorous scientific investigation of this and other vital chemical intermediates.

References

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). Vertex AI Search.

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.

- Forced Degradation Testing in Pharma. (2025-11-05). ResolveMass Laboratories Inc.

- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (n.d.). PMC.

- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021-09-17). FDA.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01). MDPI.

- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024-04-24). Starodub.

- Quality Guidelines. ICH.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024-04-04). WuXi AppTec.

- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.

- This compound | 859536-33-7. J&K Scientific.

- Drug solubility: why testing early matters in HTS. (2023-04-06). BMG LABTECH.

- This compound | 859536-33-7. ChemicalBook.

- WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Google Patents.

- Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. (2024-06-07). PubMed.

- This compound [Q06100]. ChemUniverse.

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 859536-33-7 [chemicalbook.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. rheolution.com [rheolution.com]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. researchgate.net [researchgate.net]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

Foreword: The Versatility of the Sulfonylpyridine Scaffold

An In-depth Technical Guide to the Biological Activities of Sulfonylpyridine Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

The sulfonylpyridine moiety represents a privileged scaffold in modern medicinal chemistry. Characterized by a pyridine ring linked to a sulfonyl group (—SO₂—), this structural motif has proven to be a remarkably versatile building block for the development of novel therapeutic agents. Its unique electronic properties, conformational flexibility, and capacity for diverse molecular interactions have enabled the design of compounds with a wide spectrum of biological activities. This guide provides a comprehensive overview of these activities, delving into the underlying mechanisms of action, key structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential. We will explore the journey of sulfonylpyridine compounds from initial screening hits to potent and selective agents targeting enzymes, microbes, and malignant cells.

Part 1: Anticancer and Antiproliferative Activities

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Sulfonylpyridine and its related sulfonyl-heterocycle derivatives have emerged as a promising class of compounds with significant potential in oncology. Their mechanisms of action are diverse, ranging from the induction of apoptosis to the targeted inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis and Inhibition of Cell Growth

A significant body of research has demonstrated the potent cytotoxic and antiproliferative effects of sulfonyl-heterocycle derivatives against various human cancer cell lines. Novel N-1-sulfonylpyrimidine derivatives, for instance, have been shown to inhibit the growth of pancreatic, colon, and cervical carcinoma cells at concentrations ranging from 10⁻⁸ to 10⁻⁵ M.[1] The primary mechanism involves the inhibition of DNA, RNA, and protein synthesis, leading to a halt in cellular proliferation.[1]

Further investigation revealed that these compounds induce apoptosis, the programmed cell death pathway that is often dysregulated in cancer. Exposure of tumor cells to these derivatives leads to classic apoptotic morphological changes, such as chromatin condensation and cell shrinkage, as well as biochemical markers like DNA fragmentation and the externalization of phosphatidylserine.[1] In vivo studies on mouse models with anaplastic mammary carcinoma have confirmed the strong antitumor activity of these compounds, demonstrating their potential for clinical development.[2]

Table 1: Antiproliferative Activity of N-1-Sulfonylpyrimidine Derivatives

| Compound ID | Cell Line | Activity Metric | Value | Reference |

| Derivative 4H×HCl | Mammary Carcinoma (in vivo) | Tumor Growth Inhibition | Significant at 300 mg/kg | [2] |

| Derivative 4K | Mammary Carcinoma (in vivo) | Tumor Growth Inhibition | Strong at 200-300 mg/kg | [2] |

| Compounds 2, 4, 7, 8, 9 | CaCo2, MIAPaCa2, HeLa | Growth Inhibition | 25-70% at 10⁻⁸–10⁻⁵ M | [1] |

| Compound 5 | MCF7 (Breast Carcinoma) | 50% Proliferation Inhibition | 161.08 µg/mL | [3] |

Targeted Enzyme Inhibition in Oncology

Beyond broad cytotoxicity, sulfonylpyridine derivatives have been engineered as highly specific inhibitors of enzymes that are critical for tumor growth and survival.

-

Kinase Inhibition: Kinases are a major class of targets in cancer therapy. Sulfonyl-morpholino-pyrimidines have been identified as selective inhibitors of the mTOR kinase, a central regulator of cell growth and metabolism.[4] Similarly, sulfonamide-substituted diphenylpyrimidines act as potent inhibitors of Focal Adhesion Kinase (FAK), an enzyme involved in cell adhesion and migration, with IC₅₀ values below 100 nM.[5] These inhibitors can promote apoptosis in refractory cancer cell lines, such as those found in pancreatic cancer.[5]

-

Carbonic Anhydrase (CA) Inhibition: Certain CA isoforms, particularly hCA IX and hCA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis.[6][7] Sulfonamide-containing triazolyl pyridine moieties have been developed as potent and selective inhibitors of these tumor-associated CAs, with inhibition constants (Ki) in the nanomolar range.[6] The sulfonamide group binds directly to the zinc ion in the enzyme's active site, disrupting its catalytic activity.[6][7]

-

WRN Helicase Inhibition: Werner syndrome protein (WRN) is a helicase essential for the viability of cancers with high microsatellite instability (MSI-H).[8][9] 2-Sulfonyl/sulfonamide pyrimidines have been discovered as novel covalent inhibitors of WRN's helicase activity, demonstrating a promising therapeutic strategy for MSI-H cancers.[8][9] These compounds exhibit competitive behavior with ATP and are specific for WRN over other human RecQ family helicases.[8]

Part 2: The 2-Sulfonylpyridine Warhead: A Tunable Covalent Modifier

One of the most significant recent advances in the field is the characterization of the 2-sulfonylpyridine scaffold as a tunable, cysteine-reactive electrophile. This has opened new avenues for designing targeted covalent inhibitors (TCIs), which form a stable, irreversible bond with their protein target, often leading to enhanced potency and duration of action.

Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)

Unlike common electrophiles like acrylamides, 2-sulfonylpyridines react with biological thiols, such as the side chain of cysteine residues, via a nucleophilic aromatic substitution (SNAr) mechanism.[10][11] In this reaction, the cysteine thiol acts as a nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring. This leads to the displacement of the sulfonyl group (as a sulfinate leaving group) and the formation of a stable thioether bond between the protein and the pyridine ring.

The reactivity of the 2-sulfonylpyridine "warhead" can be precisely tuned by modifying the electronic properties of the pyridine ring.[10][11] The addition of electron-withdrawing groups enhances the electrophilicity of the scaffold, increasing its reactivity, while electron-donating groups can temper it. This tunability is critical for achieving a balance between potent target engagement and minimizing off-target reactivity.

Caption: Covalent modification via SNAr mechanism.

Applications in Drug Discovery

This covalent targeting strategy has been successfully applied to develop selective inhibitors for various enzymes.

-

Adenosine Deaminase (ADA): By tuning the electrophilicity of the 2-sulfonylpyridine core, researchers have discovered a selective covalent modifier of ADA.[10] This molecule targets a cysteine residue distal to the active site, acting as an allosteric inhibitor that attenuates the enzyme's activity and inhibits the proliferation of lymphocytic cells.[10]

-

Bruton's Tyrosine Kinase (BTK): 2-Sulfonylpyrimidine (a related scaffold) has been used as a warhead to develop covalent inhibitors of BTK, a key target in B-cell malignancies.[11] These inhibitors have shown high potency in cellular assays and improved selectivity profiles compared to existing drugs like Ibrutinib.[11]

Part 3: Antimicrobial and Antiviral Activities

The sulfonylpyridine scaffold is also a valuable component in the development of agents to combat infectious diseases. Its derivatives have demonstrated efficacy against a range of bacterial, fungal, and viral pathogens.

Antibacterial Activity

Sulfonamide-based drugs were among the first effective antibiotics, and modern derivatives continue to show promise.

-

Broad-Spectrum Activity: Novel sulfonamide isoxazolo[5,4-b]pyridines have shown antimicrobial activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.[3] Other pyridazinyl sulfonamide derivatives have also demonstrated significant activity against E. coli.[12] The mechanism often involves the inhibition of essential metabolic pathways in bacteria.[13]

-

Targeted Anti-Chlamydial Agents: Chlamydia trachomatis is a major cause of sexually transmitted infections.[14] Sulfonylpyridine derivatives have been identified as promising and selective anti-chlamydial compounds. Docking studies suggest their presumed target is the cylindrical protease of Chlamydia, and lead compounds have shown good cytotoxicity profiles and stability, warranting further optimization.[14]

Antiviral Activity

Sulfonyl-heterocycles have been investigated as inhibitors of several clinically relevant viruses.

-

Anti-HIV Activity: Diarylpyrimidine derivatives bearing a piperazine sulfonyl moiety have been developed as extremely potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[15] Some of these compounds show single-digit nanomolar potency against wild-type and drug-resistant mutant HIV-1 strains, with improved water solubility and pharmacokinetic properties compared to approved drugs.[15]

-

Anti-Influenza Activity: As analogues of the broad-spectrum antiviral agent Favipiravir, certain pyridine C-nucleosides have been designed and tested for anti-influenza activity.[16] These compounds are believed to act by inhibiting the influenza polymerase after being converted to their triphosphate form inside the cell.[16]

-

Broad-Spectrum RNA Virus Inhibition: Some antiviral compounds containing related scaffolds work by targeting host-cell pathways essential for viral replication. One such compound inhibits host pyrimidine synthesis, thereby showing broad-spectrum activity against a range of RNA viruses, including alphaviruses and flaviviruses.[17]

Part 4: Experimental Protocols and Methodologies

The validation of biological activity relies on robust and reproducible experimental workflows. Below are representative protocols for assessing the key activities of sulfonylpyridine compounds.

Protocol: MTT Cell Viability Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the cytotoxic or antiproliferative effects of chemical compounds on cultured cells.

Principle: The assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, CaCo2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the sulfonylpyridine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow for MTT Cell Viability Assay.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Grow the bacterial strain (e.g., E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonylpyridine compound in the broth.

-

Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final volume of 100-200 µL per well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[12]

Conclusion and Future Outlook

The sulfonylpyridine scaffold and its close relatives have unequivocally demonstrated their value in the pursuit of new therapeutics. Their diverse biological activities, spanning oncology, infectious diseases, and targeted enzyme inhibition, underscore their chemical tractability and potential for broad application. The discovery of the 2-sulfonylpyridine moiety as a tunable covalent warhead is particularly exciting, providing a sophisticated tool for designing next-generation covalent inhibitors with enhanced selectivity and potency. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, advancing the most promising leads into preclinical and clinical development, and further exploring the vast chemical space around this versatile and powerful scaffold.

References

- Antineoplastic activity of novel N-1-sulfonypyrimidine deriv

- Antitumor activity of novel N-sulfonylpyrimidine derivatives on the growth of anaplastic mammary carcinoma in vivo. NIH.

- 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles.

- Synthesis and antimicrobial activity of new pyridazinyl sulfonamide deriv

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIV

- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. PubMed Central.

- Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. MDPI.

- Synthesis of the sulfonylpyrimidine derivatives with anticancer activity.

- Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents. PubMed.

- Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. PubMed.

- Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. PubMed.

- Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. PubMed Central.

- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed Central.

- Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complic

- Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay.

- Sulfonamides with Heterocyclic Periphery as Antiviral Agents. MDPI.

- 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI.

- Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. PubMed Central.

- Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity. PubMed.

- Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ

- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St

- Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Rel

- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)

- Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PubMed Central.

- Review of Synthesis, Characterization and Study Biological Activity of Sulfonamide and Derivatives.

- biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.

- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PubMed Central.

- Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

- Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. PubMed.

- Advances in sulfonyl exchange chemical biology: expanding druggable target space. NIH.

- Biological activity and synthesis of sulfonamide derivatives: A brief review.

- Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfon

- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed Central.

Sources

- 1. Antineoplastic activity of novel N-1-sulfonypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity of novel N-sulfonylpyrimidine derivatives on the growth of anaplastic mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of sulfonylpyridine derivatives as potential anti-chlamydia agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Large-Scale Synthesis of 5-Chloro-2-(ethylsulfonyl)pyridine

Introduction: The Strategic Importance of 5-Chloro-2-(ethylsulfonyl)pyridine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its presence in numerous FDA-approved drugs is a testament to its ability to engage in favorable biological interactions and impart desirable physicochemical properties to molecules.[1] Among the vast array of functionalized pyridines, this compound has emerged as a particularly valuable building block. The electron-withdrawing nature of the ethylsulfonyl group at the 2-position, combined with the chloro substituent at the 5-position, creates a unique electronic profile that allows for selective functionalization and modulation of a molecule's properties. This makes it a sought-after intermediate in the synthesis of complex drug candidates across various therapeutic areas.[2][3][4]

This in-depth technical guide provides a comprehensive overview of a robust and scalable two-step synthetic route for the large-scale production of this compound. The methodologies presented are grounded in established chemical principles and have been designed to be efficient, cost-effective, and amenable to industrial-scale implementation. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss critical process parameters and safety considerations.

A Robust Two-Step Synthetic Pathway

The most judicious and industrially viable approach to the synthesis of this compound involves a two-step sequence, commencing with the synthesis of the sulfide intermediate, 5-chloro-2-(ethylthio)pyridine, followed by its oxidation to the desired sulfone. This strategy allows for the use of readily available and cost-effective starting materials and reagents, while also providing excellent control over the final product's purity and yield.

Figure 1: A high-level overview of the two-step synthesis of this compound.

Step 1: Synthesis of 5-Chloro-2-(ethylthio)pyridine via Nucleophilic Aromatic Substitution

The initial step in our synthetic sequence is the regioselective displacement of the chlorine atom at the 2-position of 2,5-dichloropyridine with an ethylthio group. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction with sodium ethanethiolate. The greater reactivity of the 2-position towards nucleophilic attack is a well-established principle in pyridine chemistry, driven by the electron-withdrawing effect of the ring nitrogen.

Experimental Protocol: Large-Scale Synthesis of 5-Chloro-2-(ethylthio)pyridine

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| 2,5-Dichloropyridine | 16110-09-1 | 147.99 | 1.0 |

| Ethanethiol | 75-08-1 | 62.13 | 1.1 |

| Sodium Hydroxide | 1310-73-2 | 40.00 | 1.1 |

| Ethanol | 64-17-5 | 46.07 | Solvent |

| Toluene | 108-88-3 | 92.14 | Extraction Solvent |

| Water | 7732-18-5 | 18.02 | Workup |

| Brine | N/A | N/A | Workup |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying Agent |

Procedure:

-

Preparation of Sodium Ethanethiolate: To a solution of sodium hydroxide (1.1 eq) in ethanol, ethanethiol (1.1 eq) is added dropwise at 0-5 °C with vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of the sodium ethanethiolate.

-

Nucleophilic Aromatic Substitution: A solution of 2,5-dichloropyridine (1.0 eq) in ethanol is added to the freshly prepared sodium ethanethiolate solution at room temperature. The reaction mixture is then heated to reflux and monitored by a suitable analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is partitioned between water and toluene. The aqueous layer is extracted with toluene, and the combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude 5-chloro-2-(ethylthio)pyridine.

-

Purification: The crude product can be purified by vacuum distillation to yield the desired product as a colorless to pale yellow oil.

Step 2: Oxidation of 5-Chloro-2-(ethylthio)pyridine to this compound

The second and final step is the oxidation of the sulfide intermediate to the corresponding sulfone. This transformation is a critical step that requires careful selection of the oxidizing agent to ensure high yield, selectivity, and operational safety on a large scale. While a variety of oxidants can effect this transformation, hydrogen peroxide in the presence of a catalyst is often preferred for industrial applications due to its low cost, high atom economy, and the generation of water as the only byproduct.[5]

Comparative Analysis of Oxidizing Agents for Large-Scale Sulfide Oxidation

| Oxidizing Agent | Advantages | Disadvantages |

| Hydrogen Peroxide (H₂O₂) | Inexpensive, environmentally benign (water byproduct), high atom economy. | Can require a catalyst for efficient reaction; potential for thermal runaway if not controlled. |

| m-Chloroperoxybenzoic acid (m-CPBA) | Highly effective and selective. | Stoichiometric waste (m-chlorobenzoic acid), can be shock-sensitive and expensive for large-scale use. |

| Oxone® (Potassium peroxymonosulfate) | Effective and relatively safe to handle. | Generates inorganic salts as byproducts, which can complicate workup. |

| Sodium Perborate | Inexpensive and stable solid. | Can require higher temperatures and longer reaction times. |

| Sodium Chlorite/HCl | Effective for a range of substrates.[6][7] | Generates chlorine dioxide in situ, which requires careful handling. |

For the purpose of this guide, we will focus on the use of hydrogen peroxide with a catalytic amount of sodium tungstate, a system known for its efficiency and scalability.

Experimental Protocol: Large-Scale Synthesis of this compound

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity (molar eq.) |

| 5-Chloro-2-(ethylthio)pyridine | 55966-95-5 | 175.67 | 1.0 |

| Hydrogen Peroxide (30% aq. solution) | 7722-84-1 | 34.01 | 2.2 |

| Sodium Tungstate Dihydrate | 10213-10-2 | 329.86 | 0.02 |

| Acetic Acid | 64-19-7 | 60.05 | Solvent |

| Sodium Bicarbonate | 144-55-8 | 84.01 | Quenching |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |

| Water | 7732-18-5 | 18.02 | Workup |

| Brine | N/A | N/A | Workup |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying Agent |

Procedure:

-

Reaction Setup: To a solution of 5-chloro-2-(ethylthio)pyridine (1.0 eq) in acetic acid, sodium tungstate dihydrate (0.02 eq) is added.

-

Oxidation: The reaction mixture is heated to 50-60 °C, and a 30% aqueous solution of hydrogen peroxide (2.2 eq) is added dropwise, maintaining the internal temperature below 70 °C. The reaction is highly exothermic and requires careful monitoring and control of the addition rate.

-

Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or LC-MS) until the sulfide and the intermediate sulfoxide are no longer detected.

-

Quenching and Workup: After completion, the reaction mixture is cooled to room temperature and slowly poured into a cold aqueous solution of sodium bicarbonate to neutralize the acetic acid. The product is then extracted with ethyl acetate. The combined organic layers are washed with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification and Characterization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford the final product as a white to off-white solid. The purity and identity of the product should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, and melting point).

Figure 2: A detailed workflow for the oxidation of 5-Chloro-2-(ethylthio)pyridine.

Safety and Handling Considerations

Ethanethiol: Is a highly flammable liquid with an extremely strong and unpleasant odor. It is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Hydrogen Peroxide (30%): Is a strong oxidizer and can cause severe skin and eye burns. It is also a fire and explosion hazard when in contact with organic materials. Reactions involving hydrogen peroxide should be conducted behind a blast shield, and the temperature should be carefully controlled to prevent thermal runaway.

Acetic Acid: Is corrosive and can cause skin and eye burns. It should be handled in a well-ventilated area with appropriate PPE.

Conclusion

The two-step synthesis of this compound detailed in this guide represents a robust, scalable, and economically viable route for the production of this important building block. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers and process chemists can confidently produce this valuable compound in high yield and purity, thereby facilitating the advancement of drug discovery programs.

References

-

Wiley, R. E., Holan, M., Kim, W. S., Nguyen, K. D., Zeng, X., Krawiec, M., & Brusoe, A. T. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304. [Link]

-

Harrity, J. P., Mora-Radó, H., Czechtizky, W., & Méndez, M. (2020). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem, 15(24), 2435–2440. [Link]

-

Zhdankin, V. V. (2017). Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

-

Lee, J., Jung, Y., & Lee, S. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 28(19), 6912. [Link]

-

ACS GCI Pharmaceutical Roundtable. (2025). Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

PrepChem. (n.d.). Synthesis of 2-Ethylthio-pyridine. PrepChem.com. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 6. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analogs of 5-Chloro-2-(ethylsulfonyl)pyridine: A Core Scaffold for Glucokinase Activators

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(ethylsulfonyl)pyridine, a pivotal heterocyclic scaffold in the development of small-molecule glucokinase activators (GKAs). Glucokinase (GK) is a critical enzyme in glucose homeostasis, primarily expressed in pancreatic β-cells and hepatocytes, where it functions as a glucose sensor. Its allosteric activation presents a promising therapeutic strategy for the management of type 2 diabetes mellitus (T2DM). This document delves into the synthesis of the core scaffold, the exploration of its structural analogs, the corresponding structure-activity relationships (SAR), and the underlying mechanism of glucokinase activation. Detailed experimental protocols for both chemical synthesis and biological evaluation are provided to enable researchers to apply this knowledge in their drug discovery and development endeavors.

Introduction: The Significance of Glucokinase Activation in Type 2 Diabetes

Glucokinase (GK), also known as hexokinase IV, is a key enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[1] In pancreatic β-cells, this process is directly linked to glucose-stimulated insulin secretion. In the liver, GK activity promotes glycogen synthesis and reduces hepatic glucose output.[1] In individuals with T2DM, the activity of glucokinase is often impaired, leading to a blunted insulin response and elevated blood glucose levels.